

A Technical Guide to the Deuterium Labeling in Canagliflozin D4

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Compound of Interest

Compound Name: Canagliflozin D4

Cat. No.: B3026297

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the deuterium labeling in the **Canagliflozin D4** structure. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. This document outlines the precise location of the deuterium atoms, presents plausible experimental protocols for its synthesis and characterization, and includes detailed data interpretation.

Introduction to Canagliflozin and its Deuterated Analog

Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), utilized in the management of type 2 diabetes mellitus. Stable isotope-labeled internal standards, such as **Canagliflozin D4**, are indispensable tools in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a distinct mass signature, enabling precise and accurate quantification of the parent drug in complex biological matrices.

Deuterium Labeling Position in Canagliflozin D4

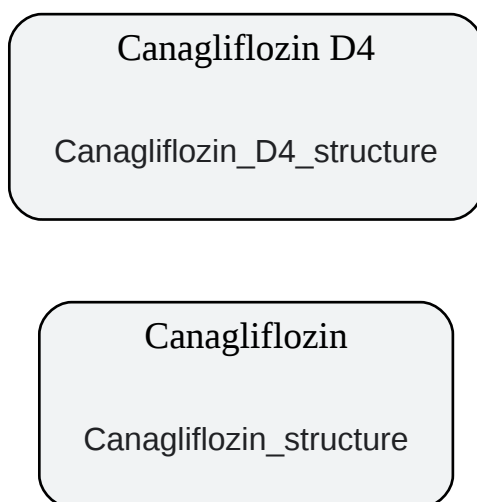
The chemical structure of **Canagliflozin D4** is characterized by the substitution of four hydrogen atoms with deuterium atoms. Based on its IUPAC nomenclature,

(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[[5-(2,3,5,6-tetradeuterio-4-fluorophenyl)thiophen-2-yl]methyl]phenyl]oxane-3,4,5-triol[1], the deuterium labeling is specifically located on the fluorophenyl ring at the 2, 3, 5, and 6 positions.

The structural details are summarized in the table below:

Compound	Molecular Formula	Molar Mass (g/mol)	CAS Number
Canagliflozin	C ₂₄ H ₂₅ FO ₅ S	444.52	842133-18-0
Canagliflozin D4	C ₂₄ H ₂₁ D ₄ FO ₅ S	448.54	1997338-61-0

The strategic placement of deuterium on a metabolically stable part of the molecule, such as the aromatic ring, ensures the isotopic label is retained during biological processing, a critical requirement for a reliable internal standard.



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Figure 1. Chemical structures of Canagliflozin and **Canagliflozin D4**.

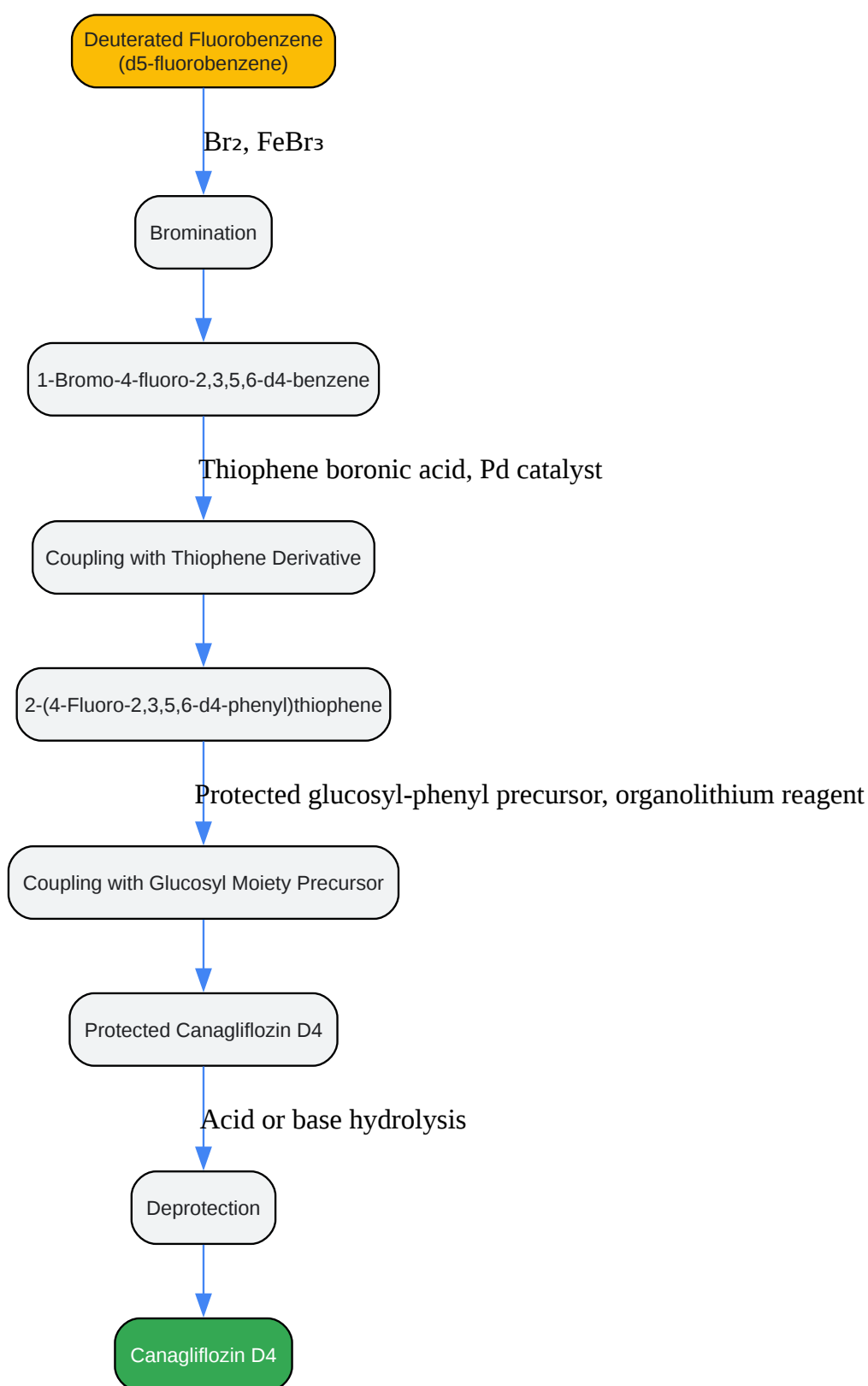
Experimental Protocols

While the precise, proprietary synthesis and characterization protocols for commercially available **Canagliflozin D4** are not publicly disclosed, the following sections detail plausible

and scientifically sound methodologies for its preparation and structural confirmation.

Proposed Synthetic Pathway

The synthesis of **Canagliflozin D4** would likely follow a convergent synthetic strategy, similar to that of the unlabeled parent compound, but utilizing a deuterated starting material. A key step would be the introduction of the deuterated fluorophenyl moiety.



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Figure 2. Proposed synthetic workflow for **Canagliflozin D4**.

Key Step: Synthesis of 2-(4-Fluoro-2,3,5,6-d4-phenyl)thiophene

- Starting Material: Commercially available d5-fluorobenzene would be the starting point.
- Bromination: Electrophilic aromatic substitution of d5-fluorobenzene with bromine in the presence of a Lewis acid catalyst (e.g., FeBr_3) would yield 1-bromo-4-fluoro-2,3,5,6-d4-benzene.
- Suzuki Coupling: The resulting deuterated aryl bromide would then be coupled with a suitable thiophene derivative, such as 2-thienylboronic acid, using a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) to form the key intermediate, 2-(4-fluoro-2,3,5,6-d4-phenyl)thiophene.

The remainder of the synthesis would involve the coupling of this deuterated intermediate with the protected glucosyl-phenyl moiety, followed by deprotection steps, mirroring the established synthetic routes for Canagliflozin.

Structural Characterization Protocols

Confirmation of the deuterium labeling position is critical and would be achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

3.2.1. Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of **Canagliflozin D4** and to provide evidence for the location of the deuterium atoms through fragmentation analysis.
- Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography system (LC-MS).
- Methodology:
 - Sample Preparation: A dilute solution of **Canagliflozin D4** in a suitable solvent (e.g., methanol/water) is prepared.
 - Chromatographic Separation: The sample is injected into a reverse-phase C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

- Mass Spectrometric Analysis:
 - Ionization Mode: Electrospray ionization (ESI) in positive mode.
 - Full Scan MS: Acquire data over a mass range of m/z 100-1000 to determine the mass of the protonated molecule $[M+H]^+$.
 - Tandem MS (MS/MS): The $[M+H]^+$ ion of **Canagliflozin D4** is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed.
- Data Interpretation:
 - The full scan mass spectrum should show a prominent ion at m/z 449.18, corresponding to the $[M+H]^+$ of **Canagliflozin D4**.
 - The fragmentation pattern of **Canagliflozin D4** would be compared to that of unlabeled Canagliflozin. Key fragment ions containing the fluorophenyl ring would exhibit a mass shift of +4 Da, confirming the presence of the deuterium atoms on this moiety.

Ion	Expected m/z (Canagliflozin)	Expected m/z (Canagliflozin D4)	Interpretation
$[M+H]^+$	445.14	449.18	Protonated molecule
Fragment 1	Varies	Varies	Fragment containing the fluorophenyl-thiophene moiety
Fragment 2	Varies	Varies	Fragment containing the glucosyl-phenyl moiety

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

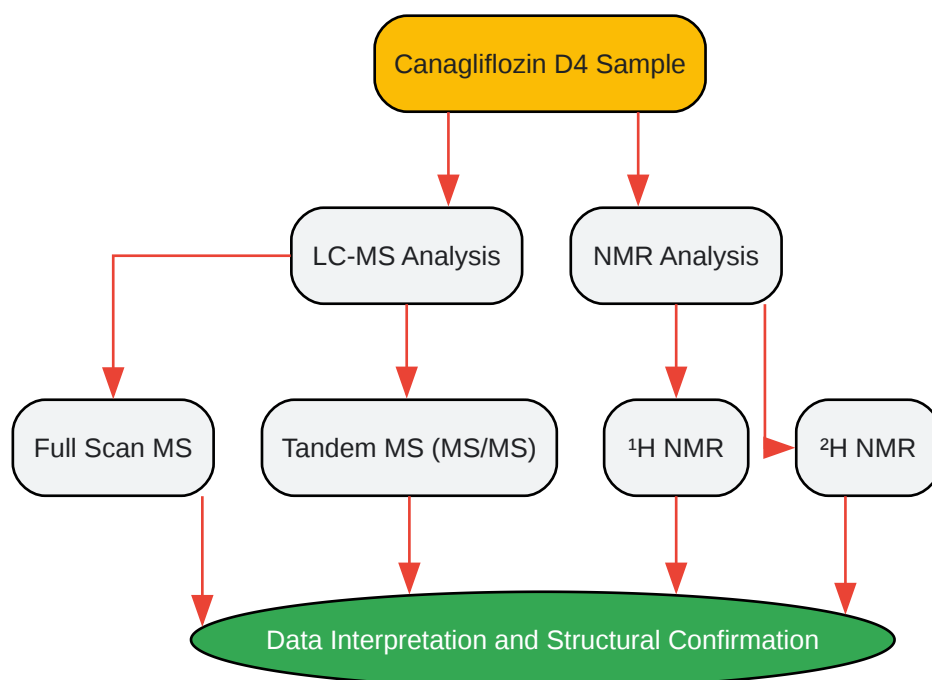
- Objective: To provide unambiguous confirmation of the deuterium labeling positions.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

^1H NMR Spectroscopy

- Methodology:
 - Sample Preparation: Dissolve a sample of **Canagliflozin D4** in a deuterated solvent (e.g., DMSO- d_6 or CD_3OD).
 - Data Acquisition: Acquire a standard one-dimensional 1H NMR spectrum.
- Data Interpretation:
 - The 1H NMR spectrum of **Canagliflozin D4** would be compared to the spectrum of unlabeled Canagliflozin.
 - The signals corresponding to the protons at the 2, 3, 5, and 6 positions of the fluorophenyl ring, which typically appear as multiplets in the aromatic region of the spectrum of unlabeled Canagliflozin, would be absent in the spectrum of **Canagliflozin D4**. The presence of all other expected proton signals would confirm the specific and complete deuteration of the fluorophenyl ring.

2H NMR Spectroscopy

- Methodology:
 - Sample Preparation: Dissolve a sample of **Canagliflozin D4** in a protonated solvent (e.g., DMSO or CH_3OH).
 - Data Acquisition: Acquire a one-dimensional 2H NMR spectrum.
- Data Interpretation:
 - The 2H NMR spectrum would show a signal in the aromatic region, confirming the presence of deuterium atoms on the aromatic ring. The chemical shift of this signal would correspond to the chemical shifts of the protons it replaced in the 1H NMR spectrum.



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Figure 3. Analytical workflow for the structural confirmation of **Canagliflozin D4**.

Conclusion

The deuterium labeling in **Canagliflozin D4** is precisely located at the 2, 3, 5, and 6 positions of the fluorophenyl ring. This specific labeling provides a stable isotopic signature that is essential for its use as an internal standard in bioanalytical studies. The combination of high-resolution mass spectrometry and NMR spectroscopy provides a robust analytical framework for the unambiguous confirmation of the molecular structure and the position of the deuterium atoms. The experimental protocols outlined in this guide, while based on established chemical principles, offer a comprehensive approach for the synthesis and characterization of this important analytical standard.

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References

- 1. go.drugbank.com [go.drugbank.com]
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